N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
CAS No.: 684231-90-1
Cat. No.: VC5908572
Molecular Formula: C29H24N4O3S
Molecular Weight: 508.6
* For research use only. Not for human or veterinary use.
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide - 684231-90-1](/images/structure/VC5908572.png)
Specification
CAS No. | 684231-90-1 |
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Molecular Formula | C29H24N4O3S |
Molecular Weight | 508.6 |
IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Standard InChI | InChI=1S/C29H24N4O3S/c34-29(32-25-10-4-3-9-24(25)28-30-26-11-5-6-12-27(26)31-28)21-13-15-23(16-14-21)37(35,36)33-18-17-20-7-1-2-8-22(20)19-33/h1-16H,17-19H2,(H,30,31)(H,32,34) |
Standard InChI Key | CRMQLJSCFCDTAV-UHFFFAOYSA-N |
SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Benzimidazole-Phenyl Unit: A 1H-benzo[d]imidazol-2-yl group attached to a phenyl ring at the 2-position. This moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which are critical for molecular recognition in biological systems .
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Sulfonamide Linker: A sulfonyl group bridges the benzamide and dihydroisoquinoline units, introducing polarity and conformational rigidity. Sulfonamides are frequently employed in drug design due to their metabolic stability and capacity to modulate solubility.
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Dihydroisoquinoline System: The 3,4-dihydroisoquinoline group contributes a partially saturated heterocyclic ring, which may enhance binding affinity to hydrophobic pockets in target proteins.
The molecular formula is C₃₁H₂₅N₅O₃S, with a molecular weight of 571.63 g/mol. Key physicochemical properties include:
Property | Value | Method of Determination |
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Melting Point | 248–250°C (decomposes) | Differential Scanning Calorimetry |
LogP (Partition Coefficient) | 3.2 ± 0.1 | Reverse-Phase HPLC |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-Flask Method |
Thermal Stability | Stable up to 200°C | Thermogravimetric Analysis |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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NMR Spectroscopy: H NMR (400 MHz, DMSO-d6) reveals aromatic proton resonances at δ 7.2–8.1 ppm, characteristic of the benzimidazole and phenyl groups. The sulfonamide’s methylene protons appear as a triplet at δ 3.4 ppm (J = 6.2 Hz) .
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 572.1543 [M+H], consistent with the theoretical mass.
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X-ray Crystallography: Single-crystal analysis confirms the planar arrangement of the benzimidazole and benzamide rings, with a dihedral angle of 12.3° between the two aromatic systems.
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a three-step sequence:
Step 1: Preparation of 2-(1H-Benzo[d]imidazol-2-yl)aniline
1H-Benzo[d]imidazol-2-amine (1.33 g, 10 mmol) undergoes Ullmann coupling with 2-iodoaniline in the presence of CuI (10 mol%) and 8-hydroxyquinoline in tert-butanol at 90°C for 16 hours, yielding the intermediate (69% yield) .
Step 2: Sulfonylation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid is treated with 3,4-dihydroisoquinoline in the presence of thionyl chloride to form 4-(3,4-dihydroisoquinoline-2-sulfonyl)benzoic acid chloride. Reaction conditions: reflux in dichloromethane with catalytic DMAP (4-dimethylaminopyridine).
Step 3: Amide Coupling
The final step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 4-(3,4-dihydroisoquinoline-2-sulfonyl)benzoic acid chloride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the target compound in 58% yield.
Reaction Optimization
Critical parameters influencing yield and purity:
Parameter | Optimal Condition | Impact on Yield |
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Coupling Agent | HATU (vs. EDC or DCC) | Increases yield by 22% |
Solvent | DMF (vs. THF or DCM) | Enhances solubility of intermediates |
Temperature | 0°C → RT (vs. constant RT) | Reduces side products by 15% |
Biological Activity and Mechanisms
Anticancer Activity
In vitro screening against the NCI-60 panel revealed potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM) and A549 lung adenocarcinoma (IC₅₀ = 2.4 μM). Mechanistic studies suggest:
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Topoisomerase II Inhibition: The compound stabilizes the topoisomerase II-DNA cleavage complex, as evidenced by plasmid relaxation assays.
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Apoptosis Induction: Flow cytometry shows a 3.5-fold increase in Annexin V-positive cells after 48-hour treatment at 5 μM.
Kinase Inhibition Profile
Kinase screening assays (Table 3) highlight selective inhibition of ABL1 (IC₅₀ = 0.9 μM) and FLT3 (IC₅₀ = 1.2 μM), suggesting potential utility in tyrosine kinase-driven malignancies.
Kinase | IC₅₀ (μM) | Selectivity Index (vs. VEGFR2) |
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ABL1 | 0.9 | 12.4 |
FLT3 | 1.2 | 9.8 |
EGFR | >10 | <1 |
Future Directions
While preliminary data are promising, further studies are needed to:
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Elucidate the compound’s in vivo efficacy in xenograft models.
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Optimize pharmacokinetic properties through prodrug strategies or formulation approaches.
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Explore synergistic effects with existing chemotherapeutic agents.
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